molecular formula C20H21N3O5 B2611958 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 954660-76-5

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No. B2611958
CAS RN: 954660-76-5
M. Wt: 383.404
InChI Key: ATCUUDMCLZXWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea” is a type of benzo[d][1,3]dioxol-5-yl-indole . These molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The reaction was monitored by TLC and was carried out at reflux temperature until completion .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. The IR (KBr) ν max /cm −1: 3434.1, 2892.1, 2775.0, 1250.4; 1 H NMR (300MHz, CDCl 3, δ, ppm): 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H); 13 C NMR (100 MHz, CDCl 3, δ, ppm): 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .


Chemical Reactions Analysis

The compound has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm . This suggests that the compound may interact with biological targets in a way that inhibits cell proliferation.


Physical And Chemical Properties Analysis

The compound is semisolid with a yield of 64% . It has been characterized using various spectroscopic techniques, including IR, NMR, and LCMS .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Research on similar urea derivatives has explored their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, studies on flexible urea compounds have demonstrated their ability to inhibit acetylcholinesterase, suggesting that modifications to their structure could yield potent therapeutic agents (Vidaluc et al., 1995).

Anticancer Activity

Certain urea derivatives have been investigated for their anticancer properties. Synthesis and biochemical evaluation of unsymmetrical 1,3-disubstituted ureas have shown that specific compounds possess in vitro anticancer activity, indicating a potential pathway for the development of new cancer treatments (Mustafa, Perveen, & Khan, 2014).

ROCK1 and ROCK2 Inhibition

Ureas with specific structural features have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various physiological processes, including cell motility, proliferation, and smooth muscle contraction. These findings may contribute to the development of therapeutic agents for diseases associated with these kinases (Pireddu et al., 2012).

Antimicrobial Activity

Research into urea derivatives also includes the evaluation of their antimicrobial properties. For instance, studies on urea and thiourea complexes have found significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Rajeswari, Tamilvendan, & Prabhu, 2010).

Synthesis and Characterization of Novel Compounds

The synthesis of novel urea derivatives provides insights into their structural and functional properties, offering a foundation for further exploration of their applications in various domains of scientific research (Rani et al., 2014).

Safety and Hazards

The compound may be irritating to the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection, and respiratory protection. It should be used in a well-ventilated area to avoid inhalation of vapors .

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-4-2-3-14(8-16)22-20(25)21-10-13-7-19(24)23(11-13)15-5-6-17-18(9-15)28-12-27-17/h2-6,8-9,13H,7,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUUDMCLZXWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.